molecular formula C6H5F2NO2S B15341872 3-((Difluoromethyl)sulfonyl)pyridine

3-((Difluoromethyl)sulfonyl)pyridine

Cat. No.: B15341872
M. Wt: 193.17 g/mol
InChI Key: DGXYSHQFBGNRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Difluoromethyl)sulfonyl)pyridine is a fluorinated pyridine derivative of high interest in modern agrochemical and pharmaceutical research. With the CAS Number 1408279-89-9 and molecular formula C6H5F2NO2S, it serves as a versatile building block for designing novel bioactive compounds . The compound features a difluoromethylsulfonyl group, a motif known to significantly influence key physicochemical properties. Incorporating sulfur and fluorine atoms offers researchers a powerful tool for molecular optimization . The sulfur atom provides versatility through its ability to adopt various oxidation states, while the fluorine atoms markedly alter biological potency and pharmacokinetic properties . Specifically, the difluoromethyl (CF2H) group is a notable hydrogen bond donor, a unique characteristic among polyfluorinated motifs, which allows it to act as a bioisostere for groups like alcohols, thiols, or amines . Furthermore, the introduction of a difluoromethylsulfonyl group can be strategically used to modulate the lipophilicity (log D) and basicity (pKa) of a molecule, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) . This makes this compound a valuable reagent for medicinal chemists engaged in lead optimization, enabling the fine-tuning of membrane permeability and metabolic stability . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H5F2NO2S

Molecular Weight

193.17 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)pyridine

InChI

InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-2-1-3-9-4-5/h1-4,6H

InChI Key

DGXYSHQFBGNRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of pyridine derivatives are heavily influenced by substituents. Below is a comparison of 3-((Difluoromethyl)sulfonyl)pyridine with structurally related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound -SO₂CF₂H at C3 C₆H₅F₂NO₂S 207.17 g/mol High lipophilicity, metabolic stability, strong electron-withdrawing effects
3-(Trifluoromethyl)sulfonylpyridine () -SO₂CF₃ at C3 C₆H₄F₃NO₂S 223.16 g/mol Greater electron-withdrawing effect than -SO₂CF₂H; higher acidity but lower metabolic stability
2-((3,4-Difluorophenyl)amino)pyridine-3-sulfonamide () -SO₂NH₂ at C3, -NH-C₆H₃F₂ at C2 C₁₁H₁₀F₂N₃O₂S 285.27 g/mol Sulfonamide group enhances hydrogen bonding; reduced lipophilicity vs. sulfonyl
3-methanesulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine () -SO₂CH₃ at C3, -CF₃ at phenoxy group C₂₀H₁₆F₃NO₃S 407.41 g/mol Bulkier substituents increase steric hindrance; trifluoromethyl enhances hydrophobicity
[18F]2-((Difluoromethyl)sulfonyl)-6-methoxybenzo[d]thiazole () -SO₂CF₂H, -OCH₃ on benzothiazole C₉H₇F₂NO₃S₂ 291.28 g/mol Radiolabeled analog; used in PET imaging due to favorable pharmacokinetics

Physicochemical and Pharmacokinetic Differences

  • Electron-Withdrawing Effects : The -SO₂CF₂H group in this compound provides moderate electron withdrawal compared to -SO₂CF₃ (trifluoromethylsulfonyl), which has a stronger inductive effect. This difference impacts reactivity in nucleophilic substitution reactions and pKa values .
  • Lipophilicity : Difluoromethyl groups (logP ~1.2) balance hydrophobicity better than trifluoromethyl (logP ~2.0), improving membrane permeability while avoiding excessive accumulation in fatty tissues .
  • Metabolic Stability : The C-F bond in difluoromethyl resists oxidative cleavage more effectively than methylsulfonyl (-SO₂CH₃) groups, as seen in comparisons with and .

Q & A

Q. Q1. What are the key synthetic routes for preparing 3-((Difluoromethyl)sulfonyl)pyridine, and how do reaction conditions influence yield and purity?

A1. The synthesis typically involves sulfonylation of pyridine derivatives using difluoromethylsulfonyl chloride under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Reaction parameters like temperature (0–25°C), solvent polarity (dichloromethane or THF), and stoichiometric control (1:1 molar ratio of pyridine to sulfonyl chloride) are critical. Excess sulfonyl chloride can lead to over-sulfonylation, while moisture may hydrolyze intermediates, reducing yield. Purification via column chromatography with ethyl acetate/hexane mixtures (3:7) is recommended .

Q. Q2. Which spectroscopic techniques are optimal for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR, is essential for confirming the sulfonyl and difluoromethyl groups. Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1150 cm1^{-1}). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Synthesis & Mechanistic Insights

Q. Q3. How can competing side reactions (e.g., hydrolysis or over-sulfonylation) during sulfonylation be mitigated?

A3. Side reactions are minimized by:

  • Stoichiometric control : Use pyridine derivatives in slight excess to avoid over-sulfonylation.
  • Moisture-free conditions : Employ anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Low temperatures : Conduct reactions at 0–5°C to slow hydrolysis.
  • Additives : Catalytic DMAP (4-dimethylaminopyridine) enhances sulfonyl chloride reactivity, reducing reaction time .

Q. Q4. What computational methods aid in predicting regioselectivity during sulfonylation?

A4. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict sulfonyl group orientation. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites on pyridine, guiding experimental design. Solvent effects are simulated using the Polarizable Continuum Model (PCM) .

Biological Activity & Applications

Q. Q5. How can researchers assess the compound’s interactions with biological targets (e.g., enzymes)?

A5. Use biochemical assays like:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and affinity (KDK_D).
  • Fluorescence Polarization (FP) : Detects competitive displacement of fluorescent probes.
  • Crystallography : Resolves binding modes in enzyme active sites (e.g., sulfonyl interactions with catalytic residues) .

Q. Q6. How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogs?

A6. The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. Its electron-withdrawing nature increases acidity of adjacent protons (pKaK_a ~1–2), promoting hydrogen bonding with targets. Fluorine’s van der Waals radius (~1.47 Å) allows optimal hydrophobic packing in binding pockets .

Data Analysis & Contradictions

Q. Q7. How should researchers resolve discrepancies in biological activity data across studies?

A7. Investigate:

  • Assay conditions : Buffer pH, ionic strength, and reducing agents (e.g., DTT) may alter protein conformation.
  • Compound purity : Validate via HPLC (>95%) to exclude impurities.
  • Cellular permeability : Use logP measurements (e.g., octanol/water) or Caco-2 assays to assess membrane penetration .

Q. Q8. What strategies validate the compound’s stability under physiological conditions?

A8. Conduct:

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24h) and analyze degradation products via LC-MS.
  • Plasma stability assays : Incubate with human/animal plasma and monitor hydrolysis via TLC or NMR .

Advanced Applications & Optimization

Q. Q9. How can structural modifications enhance CNS penetration for neurological targets?

A9. Optimize:

  • Lipophilicity : Adjust logD (1–3) via substituent addition (e.g., methyl groups).
  • P-glycoprotein efflux : Introduce hydrogen bond donors (e.g., -OH) to reduce recognition.
  • Molecular weight : Keep <450 Da for blood-brain barrier permeability .

Q. Q10. What in silico tools predict metabolic pathways for this compound?

A10. Use software like:

  • Meteor Nexus : Identifies probable Phase I/II metabolites (e.g., sulfonyl group oxidation).
  • SwissADME : Predicts cytochrome P450 interactions and clearance rates.
  • Molecular docking : Screens for off-target interactions (e.g., CYP3A4 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.